1-[3-(3-Benzyl-4-oxo-5-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)propyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-{3-BENZYL-4-OXO-5-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}PROPYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of imidazolidinyl derivatives This compound is characterized by its unique structure, which includes a benzyl group, a piperidine ring, and an imidazolidinyl moiety
Vorbereitungsmethoden
The synthesis of 1-(3-{3-BENZYL-4-OXO-5-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}PROPYL)-4-PIPERIDINECARBOXAMIDE involves several steps, typically starting with the preparation of the imidazolidinyl core. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This approach uses the dehydrogenation of imidazolines.
Marckwald synthesis: This method involves the reaction of alpha-halo ketones with ammonia or primary amines.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
1-(3-{3-BENZYL-4-OXO-5-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}PROPYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides are introduced.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(3-{3-BENZYL-4-OXO-5-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}PROPYL)-4-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(3-{3-BENZYL-4-OXO-5-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}PROPYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(3-{3-BENZYL-4-OXO-5-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}PROPYL)-4-PIPERIDINECARBOXAMIDE can be compared with other similar compounds, such as:
Clemizole: An antihistaminic agent with a similar imidazole ring structure.
Etonitazene: An analgesic compound with a related imidazole moiety.
Omeprazole: An antiulcer drug that also contains an imidazole ring.
The uniqueness of 1-(3-{3-BENZYL-4-OXO-5-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-2-THIOXO-1-IMIDAZOLIDINYL}PROPYL)-4-PIPERIDINECARBOXAMIDE lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C30H39N5O4S |
---|---|
Molekulargewicht |
565.7 g/mol |
IUPAC-Name |
1-[3-[3-benzyl-4-oxo-5-[2-oxo-2-(4-propoxyanilino)ethyl]-2-sulfanylideneimidazolidin-1-yl]propyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C30H39N5O4S/c1-2-19-39-25-11-9-24(10-12-25)32-27(36)20-26-29(38)35(21-22-7-4-3-5-8-22)30(40)34(26)16-6-15-33-17-13-23(14-18-33)28(31)37/h3-5,7-12,23,26H,2,6,13-21H2,1H3,(H2,31,37)(H,32,36) |
InChI-Schlüssel |
GFIOPFDTUAHYOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCCN3CCC(CC3)C(=O)N)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.